3-Propionylbenzenesulfonamide
Description
3-Propionylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a propionyl (CH₂CH₂CO-) substituent at the 3-position of the benzene ring. The sulfonamide group (-SO₂NH₂) is a critical pharmacophore, contributing to hydrogen bonding and electrostatic interactions with biological targets, such as carbonic anhydrases or tyrosine kinases .
The synthesis of this compound derivatives typically involves coupling reactions between substituted benzene sulfonyl chlorides and amines or other nucleophiles. For example, Shelke et al. (2025) optimized peptide coupling conditions to synthesize structurally related N-(substituted phenyl)-3-(indoline-1-carbonyl)benzenesulfonamide derivatives, prioritizing high yields, reproducibility, and cost-effective reagents (Table 1, ).
Properties
Molecular Formula |
C9H11NO3S |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
3-propanoylbenzenesulfonamide |
InChI |
InChI=1S/C9H11NO3S/c1-2-9(11)7-4-3-5-8(6-7)14(10,12)13/h3-6H,2H2,1H3,(H2,10,12,13) |
InChI Key |
SPAVECFGRZAWSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)S(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The pharmacological and physicochemical properties of benzenesulfonamide derivatives are heavily influenced by substituents at the 3-position. Below is a comparative analysis of 3-propionylbenzenesulfonamide and its analogs:
Key Findings:
Substituent Effects on Activity: The indoline-1-carbonyl group in derivatives 5a-g demonstrated potent anticancer activity (IC₅₀: 1.5–8.2 μM), attributed to its ability to engage in π-π stacking with hydrophobic enzyme pockets . Acetyl-substituted analogs exhibit stronger carbonic anhydrase inhibition but may suffer from rapid metabolic clearance due to their polarity.
Synthetic Efficiency :
- Shelke et al. achieved yields of 60–92% for 5a-g using peptide coupling reagents like HATU, avoiding costly catalysts (Table 1, ). Propionyl derivatives might require similar conditions, though reaction times or purification steps could vary due to differences in substituent reactivity.
Physicochemical Properties: Propionyl’s longer alkyl chain compared to acetyl increases lipophilicity (calculated logP: ~1.8 vs. However, this could also elevate plasma protein binding, reducing free drug availability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
